molecular formula C8H7BO6 B3067681 2-Boronoterephthalic acid CAS No. 1351221-58-3

2-Boronoterephthalic acid

Cat. No.: B3067681
CAS No.: 1351221-58-3
M. Wt: 209.95 g/mol
InChI Key: XEIXYJVUCLHUTH-UHFFFAOYSA-N
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Description

2-Boronoterephthalic acid is an organoboron compound that features a boronic acid group attached to a terephthalic acid backbone

Mechanism of Action

Target of Action

The primary target of 2-(Dihydroxyboryl)terephthalic acid (2-HTA) is the hydroxyl radical (•OH). This compound is used as a probe to monitor the formation of •OH radicals . The •OH radical plays a crucial role in various atmospheric and surface water processes, and is considered a strong oxidant .

Mode of Action

2-HTA interacts with the •OH radical through a process known as the Kolbe–Schmitt reaction . This reaction involves the carboxylation of phenolic substrates to generate hydroxybenzoic acids with bicarbonate/CO2 . The interaction between 2-HTA and the •OH radical results in the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent .

Biochemical Pathways

The biosynthesis of 2-HTA is achieved by the innovative application of hydroxybenzoic acid (de)carboxylases to carboxylate 3-hydroxybenzoic acid (3-HBA) at the para-position of the benzene carboxyl group . This process is known as the enzymatic Kolbe–Schmitt reaction . De novo synthesis of 2-HTA has been achieved, using glucose as a raw material to generate shikimic acid, chorismic acid, and 3-HBA, and finally 2-HTA .

Pharmacokinetics

It’s known that the compound exhibits ph/gsh dual-responsive drug release behaviors and multienzymatic activities . More research is needed to fully understand the ADME properties of 2-HTA and their impact on its bioavailability.

Result of Action

The result of the action of 2-HTA is the formation of 2-hydroxyterephthalic acid, which is strongly fluorescent . This fluorescence facilitates detection limits as low as 2 nM , making it a useful tool for monitoring the formation of •OH radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boronoterephthalic acid typically involves the borylation of terephthalic acid derivatives. One common method is the direct borylation of 2-bromoterephthalic acid using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Boronoterephthalic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Substituting Agents: Such as halides or other nucleophiles for substitution reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation.

    Substituted Terephthalic Acids: Formed through substitution reactions.

Scientific Research Applications

2-Boronoterephthalic acid has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of advanced materials such as polymers and liquid crystals.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients.

    Catalysis: Acts as a ligand in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoterephthalic Acid: A precursor in the synthesis of 2-Boronoterephthalic acid.

    2,5-Dihydroxyterephthalic Acid: Another derivative of terephthalic acid with different functional groups.

    2-Phenylterephthalic Acid: A compound with a phenyl group attached to the terephthalic acid backbone.

Uniqueness

This compound is unique due to its boronic acid group, which imparts distinct reactivity and allows for versatile applications in organic synthesis and material science. Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable compound in the formation of carbon-carbon bonds, distinguishing it from other terephthalic acid derivatives.

Properties

IUPAC Name

2-boronoterephthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIXYJVUCLHUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)O)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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